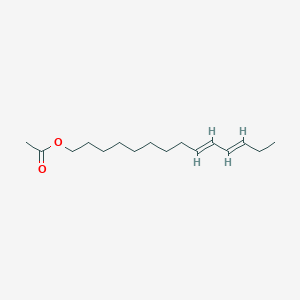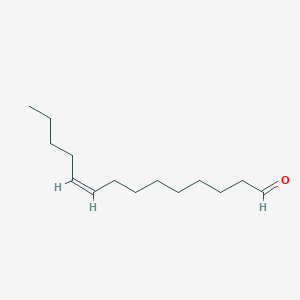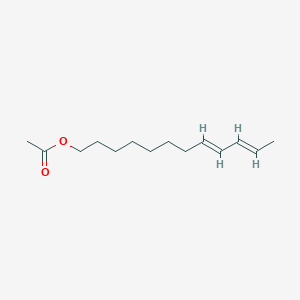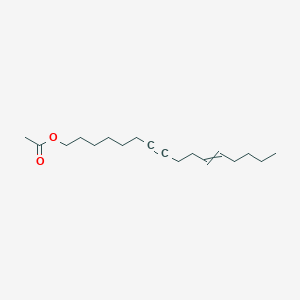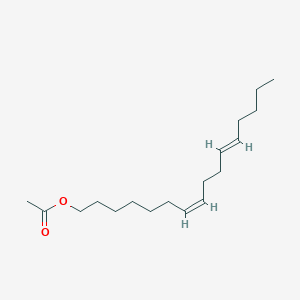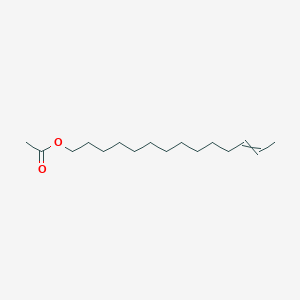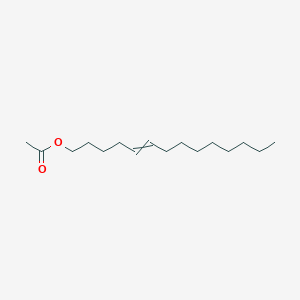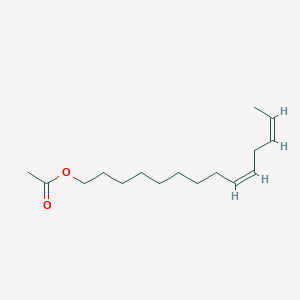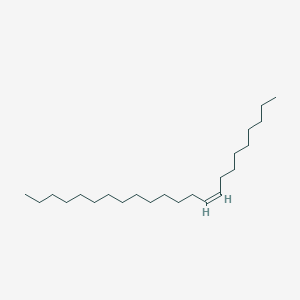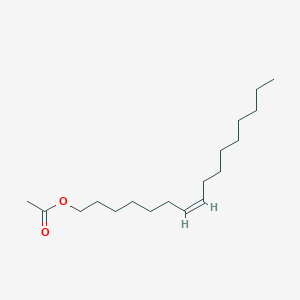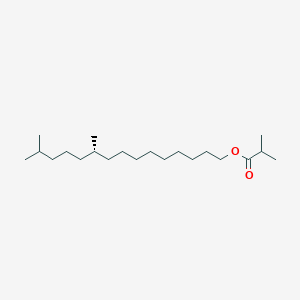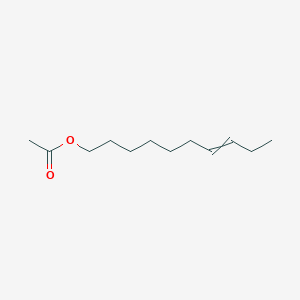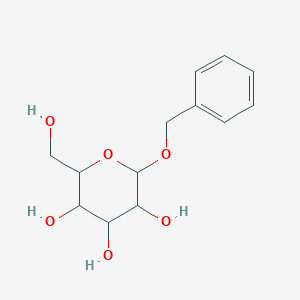
Benzyl alpha-D-mannopyranoside
Overview
Description
Benzyl alpha-D-mannopyranoside is a glycoside compound derived from mannose, a type of sugar molecule. It is characterized by the presence of a benzyl group attached to the alpha-D-mannopyranoside structure. This compound is of significant interest in the field of glycobiology, where it is used to study the structure, synthesis, and biological functions of sugars.
Mechanism of Action
Mode of Action
The compound acts as a potent antagonist of FimH . It competes with natural ligands for binding to FimH, thereby blocking the adherence of uropathogenic Escherichia coli to urothelial cells . This interaction results in the prevention of bacterial infection .
Biochemical Pathways
It is known that the compound interferes with the adhesion process, which is crucial for bacterial infection . By blocking FimH, the compound disrupts the ability of bacteria to adhere to host tissues, thereby preventing infection .
Pharmacokinetics
It is known that the compound has good solubility , which may contribute to its bioavailability
Result of Action
The primary result of Benzyl Alpha-D-Mannopyranoside’s action is the prevention of bacterial infection . By blocking the adherence of uropathogenic Escherichia coli to urothelial cells, the compound prevents these bacteria from establishing an infection .
Biochemical Analysis
Biochemical Properties
Benzyl alpha-D-mannopyranoside plays a significant role in biochemical reactions, particularly in the context of proteomics and metabolomics research . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in affinity chromatography to dissociate glycoprotein complexes . The compound’s interactions with biomolecules are primarily based on its ability to bind to specific sites on proteins and enzymes, facilitating the study of these interactions in a controlled environment.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, in studies involving boron neutron capture therapy (BNCT), a boron-containing derivative of this compound showed high uptake and broad intracellular distribution in cultured cells . This indicates that the compound can significantly impact cellular processes and functions.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s structure allows it to interact with specific enzymes and proteins, modulating their activity. In the context of BNCT, the boron-containing derivative of this compound demonstrated significant tumor inhibiting effects, highlighting its potential in therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that the boron-containing derivative of this compound has a longer tumor retention time compared to other compounds, indicating its stability and sustained activity in biological systems .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher doses of the compound have been associated with significant tumor inhibiting effects and low toxicity . It is essential to determine the optimal dosage to avoid any potential toxic or adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic processes within cells
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity . The compound interacts with specific transporters and binding proteins, facilitating its localization and accumulation in target tissues. This property is particularly important in therapeutic applications, where targeted delivery of the compound is essential for its efficacy.
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function . The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl alpha-D-mannopyranoside typically involves the reaction of mannose with benzyl alcohol under acidic conditions. The process can be catalyzed by acids such as hydrochloric acid or sulfuric acid. The reaction proceeds through the formation of an intermediate, which then undergoes glycosidation to form the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: Benzyl alpha-D-mannopyranoside undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the mannopyranoside structure can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form deoxy derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like palladium on carbon.
Major Products:
Oxidation: Formation of this compound aldehyde or carboxylic acid derivatives.
Reduction: Formation of deoxythis compound.
Substitution: Formation of substituted this compound derivatives.
Scientific Research Applications
Benzyl alpha-D-mannopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycoconjugates.
Biology: Employed in the study of glycan structures and their roles in biological processes.
Industry: Utilized in the production of glycosylated products and as a reagent in biochemical assays.
Comparison with Similar Compounds
Benzyl alpha-D-mannopyranoside can be compared with other glycoside compounds such as:
Methyl alpha-D-mannoside: Similar in structure but with a methyl group instead of a benzyl group.
Benzyl beta-D-mannopyranoside: Differing in the anomeric configuration, which affects its reactivity and interaction with biological molecules.
Benzyl alpha-D-glucopyranoside: Similar in structure but derived from glucose instead of mannose, leading to different chemical and biological properties.
This compound is unique due to its specific mannose-derived structure and the presence of a benzyl group, which imparts distinct chemical and biological characteristics.
Properties
IUPAC Name |
(2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-phenylmethoxyoxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O6/c14-6-9-10(15)11(16)12(17)13(19-9)18-7-8-4-2-1-3-5-8/h1-5,9-17H,6-7H2/t9-,10-,11+,12+,13+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHCBYYBLTXYEV-BNDIWNMDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CO[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Benzyl alpha-D-mannopyranoside?
A1: The molecular formula of this compound is C13H18O6, and its molecular weight is 270.27 g/mol.
Q2: Are there any notable spectroscopic data available for this compound?
A2: Yes, ¹H and ¹³C NMR spectroscopy are valuable tools for structural characterization. For instance, research has used ¹H NMR to confirm the structure of the title compound, p-trifluoroacetamidophenyl O-alpha-D-mannopyranosyl-(1----3)-O-[alpha-D-mannopyranosyl-(1----6)]-beta-D-mannopyranoside. []
Q3: What is a common starting material for the synthesis of this compound?
A3: this compound can be efficiently synthesized from perbenzylated β-glucose through a three-step process involving selective debenzylation-acetylation using ZnCl2-Ac2O-HOAc. [, ]
Q4: What are the advantages of using this compound as a building block in carbohydrate synthesis?
A4: It serves as a versatile precursor for diverse oligosaccharides, allowing the introduction of a mannose unit with a defined α-configuration. The benzyl protecting groups offer good stability and can be selectively removed under specific conditions.
Q5: How does this compound interact with lectins?
A5: While not explicitly covered in the provided research, this compound, bearing a terminal mannose residue, might interact with specific lectins like Concanavalin A, which exhibits affinity for mannose-containing structures.
Q6: What are the potential downstream effects of such interactions?
A6: Lectin-carbohydrate interactions mediate various biological processes, including cell adhesion, signaling, and pathogen recognition. Further research is necessary to elucidate the specific effects of this compound on these processes.
Q7: Can this compound act as a glycosyl acceptor in enzymatic reactions?
A7: Yes, its hydroxyl groups can act as nucleophiles in reactions catalyzed by glycosyltransferases, leading to the formation of glycosidic bonds and the elongation of oligosaccharide chains.
Q8: Is there evidence of this compound being used in the synthesis of complex oligosaccharides?
A8: Research demonstrates the use of this compound derivatives in synthesizing various oligosaccharides. For instance, it was used in preparing a nonasaccharide containing terminal N-acetyl-β-D-lactosaminyl residues. []
Q9: Does this compound itself exhibit catalytic properties?
A9: While not inherently catalytic, it can be used as a starting material or intermediate in the synthesis of molecules with catalytic properties, such as artificial enzymes or glycosidase inhibitors.
Q10: How is computational chemistry employed in research related to this compound?
A10: Computational techniques like molecular modeling and docking simulations can predict interactions with enzymes, aiding in designing glycosidase inhibitors or understanding the binding affinity of this compound derivatives with lectins.
Q11: Can you provide an example of computational chemistry used in related research?
A11: One study utilized molecular dynamics simulations to investigate the interaction between various ligands, including this compound, and xanthine dehydrogenase (XDH), identifying potential inhibitors of this enzyme. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
